![molecular formula C8H8BrN3S B2754775 1-[(4-bromothiophen-2-yl)methyl]-1H-pyrazol-5-amine CAS No. 956453-87-5](/img/structure/B2754775.png)
1-[(4-bromothiophen-2-yl)methyl]-1H-pyrazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
While there is no direct information on the synthesis of “1-[(4-bromothiophen-2-yl)methyl]-1H-pyrazol-5-amine”, there are related studies on the synthesis of similar compounds. For instance, a variety of imine derivatives have been synthesized via Suzuki cross-coupling of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine with various arylboronic acids .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
A significant application of 1-[(4-bromothiophen-2-yl)methyl]-1H-pyrazol-5-amine and its derivatives is in the field of synthetic organic chemistry, where these compounds are utilized as intermediates in the synthesis of complex molecules. For instance, the synthesis of functionalized thiophene-based pyrazole amides via various catalytic approaches has been explored, highlighting the structural features and nonlinear optical properties of the synthesized compounds. Computational applications, including density functional theory (DFT) calculations, have been used to investigate the electronic structure and predict the nuclear magnetic resonance (NMR) data of these compounds, demonstrating significant agreement with experimental results. One derivative showed superior nonlinear optical response compared to others in the series, indicating potential applications in materials science (Kanwal et al., 2022).
Antimicrobial and Anticancer Activities
The derivatives of 1-[(4-bromothiophen-2-yl)methyl]-1H-pyrazol-5-amine have shown promising biological activities. A Schiff base derivative exhibited cytotoxic activity against A549 cell lines, highlighting its potential as an anticancer agent. The crystal structure and molecular interactions of this compound were thoroughly analyzed, providing insights into its mode of action (M et al., 2022). Furthermore, other derivatives have been identified with antitumor, antifungal, and antibacterial pharmacophore sites, suggesting a wide range of applications in pharmaceutical research (Titi et al., 2020).
Materials Science and Polymerization
In the realm of materials science, the synthesis and characterization of 1-[(4-bromothiophen-2-yl)methyl]-1H-pyrazol-5-amine derivatives have contributed to the development of new materials with desirable properties. For example, novel donor-acceptor copolymers based on thieno[3,4-b]pyrazine and benzothiadiazole have been synthesized for application in photovoltaic devices. The optical properties, electrochemical behavior, and photovoltaic performance of these copolymers were extensively studied, showcasing their potential in renewable energy technologies (Zhou et al., 2010).
Corrosion Inhibition
The bipyrazolic type organic compounds derived from 1-[(4-bromothiophen-2-yl)methyl]-1H-pyrazol-5-amine have demonstrated effectiveness as corrosion inhibitors for pure iron in acidic media. Studies on these compounds have revealed their efficiency in protecting metal surfaces, opening avenues for their application in industrial corrosion protection strategies (Chetouani et al., 2005).
Mecanismo De Acción
Target of Action
It’s known that similar compounds are often used in suzuki–miyaura (sm) cross-coupling reactions , which suggests that its target could be related to this process.
Mode of Action
The compound’s mode of action is likely related to its role in SM cross-coupling reactions . In these reactions, the compound may act as a boron reagent, participating in transmetalation . This process involves the transfer of an organic group from boron to a transition metal, such as palladium .
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to carbon-carbon bond formation, as this is a key step in SM cross-coupling reactions . The downstream effects of this process can include the synthesis of complex organic molecules, which can have various applications in fields like medicinal chemistry and materials science .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. In the context of SM cross-coupling reactions, the result of the compound’s action would be the formation of new carbon-carbon bonds .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the efficiency of SM cross-coupling reactions can be affected by factors like temperature, solvent, and the presence of a catalyst
Propiedades
IUPAC Name |
2-[(4-bromothiophen-2-yl)methyl]pyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN3S/c9-6-3-7(13-5-6)4-12-8(10)1-2-11-12/h1-3,5H,4,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOFJYJNUNPWSOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N(N=C1)CC2=CC(=CS2)Br)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


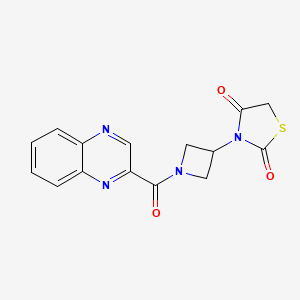
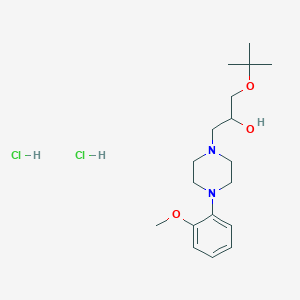
![2-[Ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pyridine-4-carboxylic acid](/img/structure/B2754698.png)
![1-Boc-4-[4-(methylsulfonyl)-2-nitrophenyl]piperidin-4-amine](/img/structure/B2754700.png)
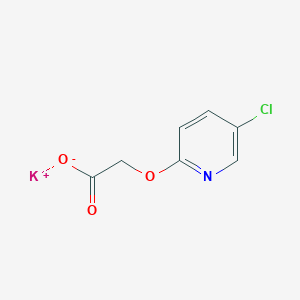
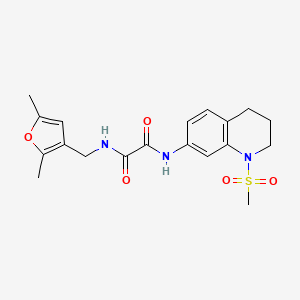
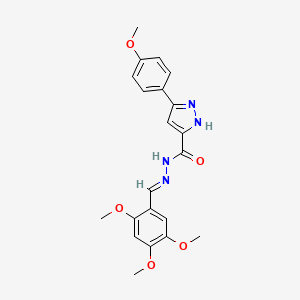

![N-(1-cyanocyclohexyl)-N-methyl-2-[3-(1H-pyrazol-1-yl)azetidin-1-yl]acetamide](/img/structure/B2754708.png)
![N-(2-(diethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)cyclohexanecarboxamide hydrochloride](/img/structure/B2754709.png)

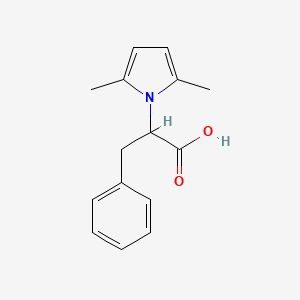
![N-(5-methylisoxazol-3-yl)-2-((4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetamide](/img/structure/B2754713.png)